molecular formula C25H21N7O2 B3025774 PRGL493

PRGL493

Cat. No.: B3025774
M. Wt: 451.5 g/mol
InChI Key: QNWGOBIYAPLFMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PRGL493 is a chemical compound known for its role as an inhibitor of long-chain acyl-CoA synthetase 4 (ACSL4). This enzyme is involved in the metabolism of arachidonic acid and steroidogenesis. This compound has shown significant potential in inhibiting the formation of arachidonoyl-CoA from arachidonic acid, thereby affecting the proliferation and migration of certain cancer cells .

Chemical Reactions Analysis

Types of Reactions

PRGL493 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions involving this compound include reduced levels of arachidonoyl-CoA and progesterone, leading to inhibited tumor growth in certain cancer cells .

Mechanism of Action

PRGL493 exerts its effects by inhibiting long-chain acyl-CoA synthetase 4 (ACSL4). This inhibition prevents the formation of arachidonoyl-CoA from arachidonic acid, thereby affecting various signal transduction pathways involved in tumor growth and steroidogenesis. The compound blocks cell proliferation and tumor growth in both breast and prostate cellular and animal models .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also inhibit ACSL4 but have different molecular structures and mechanisms of action.

    Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Some NSAIDs inhibit arachidonic acid metabolism but target different enzymes.

Uniqueness of PRGL493

This compound is unique in its high selectivity and potency as an ACSL4 inhibitor. It has shown significant efficacy in reducing tumor growth and overcoming therapeutic resistance in cancer models, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-[4-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N7O2/c1-15-12-13-21(34-15)22-18(14-31(30-22)17-8-4-3-5-9-17)23-28-24(26-16(2)33)29-25-27-19-10-6-7-11-20(19)32(23)25/h3-14,23H,1-2H3,(H2,26,27,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWGOBIYAPLFMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NN(C=C2C3N=C(NC4=NC5=CC=CC=C5N34)NC(=O)C)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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